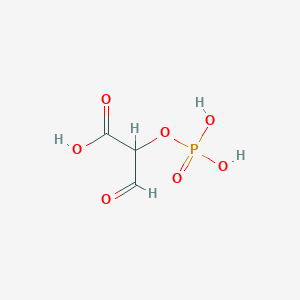
2-(1,2-benzisoxazol-3-yl)-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-benzisoxazol-3-yl)-N-cyclohexylacetamide, also known as BXCA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BXCA belongs to the class of isoxazoles and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of 2-(1,2-benzisoxazol-3-yl)-N-cyclohexylacetamide is not fully understood. However, it has been suggested that 2-(1,2-benzisoxazol-3-yl)-N-cyclohexylacetamide may exert its effects through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(1,2-benzisoxazol-3-yl)-N-cyclohexylacetamide has also been found to modulate the levels of various neurotransmitters in the brain, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(1,2-benzisoxazol-3-yl)-N-cyclohexylacetamide can reduce the levels of inflammatory mediators such as prostaglandins and cytokines. 2-(1,2-benzisoxazol-3-yl)-N-cyclohexylacetamide has also been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, which could contribute to its neuroprotective effects. In addition, 2-(1,2-benzisoxazol-3-yl)-N-cyclohexylacetamide has been shown to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1,2-benzisoxazol-3-yl)-N-cyclohexylacetamide is its potential as a therapeutic agent for the treatment of pain, inflammation, and neurodegenerative diseases. 2-(1,2-benzisoxazol-3-yl)-N-cyclohexylacetamide has also been found to have low toxicity, which could make it a safer alternative to other drugs currently used for these conditions. However, one limitation of 2-(1,2-benzisoxazol-3-yl)-N-cyclohexylacetamide is its relatively low solubility, which could make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 2-(1,2-benzisoxazol-3-yl)-N-cyclohexylacetamide. One area of interest is the development of novel formulations of 2-(1,2-benzisoxazol-3-yl)-N-cyclohexylacetamide that could improve its solubility and bioavailability. Another potential direction is the investigation of 2-(1,2-benzisoxazol-3-yl)-N-cyclohexylacetamide's effects on other neurological disorders, such as multiple sclerosis and epilepsy. Finally, further studies are needed to fully elucidate the mechanism of action of 2-(1,2-benzisoxazol-3-yl)-N-cyclohexylacetamide and to identify other potential therapeutic targets for this compound.
Méthodes De Synthèse
The synthesis of 2-(1,2-benzisoxazol-3-yl)-N-cyclohexylacetamide involves the reaction of 3-amino-2-oxazolidinone with cyclohexyl bromide, followed by the addition of sodium hydroxide and 2-nitrobenzaldehyde. The resulting product is then reduced using sodium dithionite to yield 2-(1,2-benzisoxazol-3-yl)-N-cyclohexylacetamide.
Applications De Recherche Scientifique
2-(1,2-benzisoxazol-3-yl)-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. 2-(1,2-benzisoxazol-3-yl)-N-cyclohexylacetamide has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
2-(1,2-benzisoxazol-3-yl)-N-cyclohexylacetamide |
|---|---|
Formule moléculaire |
C15H18N2O2 |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
2-(1,2-benzoxazol-3-yl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C15H18N2O2/c18-15(16-11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)19-17-13/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,18) |
Clé InChI |
QNRDKNGVHWNRCW-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CC2=NOC3=CC=CC=C32 |
SMILES canonique |
C1CCC(CC1)NC(=O)CC2=NOC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)







![2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B226029.png)


